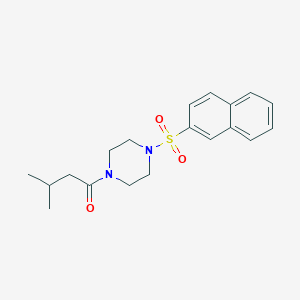
1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as MNPA, is a chemical compound that belongs to the family of piperazine derivatives. MNPA has been extensively studied due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, studies have suggested that this compound may act on various molecular targets such as the serotonin transporter, dopamine transporter, and sigma-1 receptor. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the activity of the sigma-1 receptor, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of monoamine neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to inhibit the activity of the sigma-1 receptor, which may contribute to its neuroprotective effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments include its high yield synthesis method, its potential therapeutic effects on various diseases, and its ability to inhibit the growth of cancer cells. The limitations of using this compound in lab experiments include the lack of understanding of its exact mechanism of action and the need for further studies to fully understand its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic effects on various diseases such as cancer, depression, and anxiety. Another direction is to further investigate its mechanism of action and molecular targets. Additionally, future studies could investigate the potential side effects of this compound and its safety profile in humans.
In conclusion, this compound is a promising chemical compound that has potential therapeutic effects on various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential therapeutic effects on various diseases such as cancer, depression, and anxiety. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antidepressant and anxiolytic effects in animal models. This compound has been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-9-5-4-8-20(21)22(25)23-12-14-24(15-13-23)29(26,27)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBYATBARCRXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylbutanoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468234.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)
![1-[(2-naphthyloxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468248.png)
![1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468249.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B3468253.png)



![1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468268.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468285.png)


